6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde
Overview
Description
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is a versatile small molecule scaffold used in various chemical and biological research applications. It is characterized by the presence of a tetrahydropyran-4-yloxy group attached to a pyridine ring, with an aldehyde functional group at the 2-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde typically involves the following steps:
Formation of the Tetrahydropyran-4-yloxy Group: This step involves the protection of a hydroxyl group using tetrahydropyran (THP) to form the tetrahydropyran-4-yloxy group.
Pyridine Ring Functionalization: The pyridine ring is functionalized to introduce the aldehyde group at the 2-position. This can be achieved through various methods, including Vilsmeier-Haack formylation.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tetrahydropyran-4-yloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Various nucleophiles can be used to substitute the tetrahydropyran-4-yloxy group, depending on the desired product.
Major Products Formed
Oxidation: 6-(Tetrahydropyran-4-yloxy)pyridine-2-carboxylic acid.
Reduction: 6-(Tetrahydropyran-4-yloxy)pyridine-2-methanol.
Substitution: Products vary depending on the nucleophile used
Scientific Research Applications
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of various chemical intermediates and fine chemicals
Mechanism of Action
The mechanism of action of 6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde depends on its specific applicationThe aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the tetrahydropyran-4-yloxy group can influence the compound’s solubility and stability .
Comparison with Similar Compounds
Similar Compounds
6-(Methoxypyridine-2-carbaldehyde): Similar structure but with a methoxy group instead of the tetrahydropyran-4-yloxy group.
6-(Ethoxypyridine-2-carbaldehyde): Similar structure but with an ethoxy group instead of the tetrahydropyran-4-yloxy group.
Uniqueness
6-(Tetrahydropyran-4-yloxy)pyridine-2-carbaldehyde is unique due to the presence of the tetrahydropyran-4-yloxy group, which can provide additional steric and electronic effects compared to simpler alkoxy groups. This can influence the compound’s reactivity and interactions with other molecules, making it a valuable scaffold in chemical synthesis and research .
Properties
IUPAC Name |
6-(oxan-4-yloxy)pyridine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-8-9-2-1-3-11(12-9)15-10-4-6-14-7-5-10/h1-3,8,10H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTGZJPHUYLRRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=CC=CC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50670696 | |
Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898289-54-8 | |
Record name | 6-[(Tetrahydro-2H-pyran-4-yl)oxy]-2-pyridinecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898289-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-[(Oxan-4-yl)oxy]pyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50670696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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